Product packaging for 1,1-Dichloro-4-methyl-1,4-pentadiene(Cat. No.:CAS No. 62434-98-4)

1,1-Dichloro-4-methyl-1,4-pentadiene

Cat. No.: B8743813
CAS No.: 62434-98-4
M. Wt: 151.03 g/mol
InChI Key: QVUBZVXSODSSKU-UHFFFAOYSA-N
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Description

Significance and Research Context of Chlorinated Dienes in Modern Organic Chemistry

Chlorinated dienes are highly valued as versatile building blocks in synthetic organic chemistry. nih.gov Their utility stems from the presence of both carbon-carbon double bonds and carbon-halogen bonds, which can be selectively manipulated to form new carbon-carbon and carbon-heteroatom bonds. This dual functionality allows for a diverse range of chemical transformations, making them key components in the construction of intricate molecular frameworks. nih.gov

The presence of chlorine atoms in a diene system can significantly influence its electronic properties and reactivity in cycloaddition reactions, such as the Diels-Alder reaction. acs.org These reactions are fundamental in organic synthesis for the stereocontrolled formation of six-membered rings, which are common structural motifs in many natural products and biologically active compounds. google.com The strategic placement of chlorine atoms can direct the regioselectivity and stereoselectivity of these reactions, providing chemists with powerful tools for molecular design.

Furthermore, the carbon-chlorine bond can be readily transformed through various cross-coupling reactions, further expanding the synthetic utility of chlorinated dienes. google.com These reactions enable the introduction of a wide range of functional groups, allowing for the rapid assembly of complex target molecules. The development of new catalytic systems continues to broaden the scope of reactions involving chlorinated dienes, solidifying their importance in contemporary organic synthesis.

Overview of Dihalogenated Diene Motifs as Crucial Synthetic Intermediates

Dihalogenated diene motifs are fundamental building blocks in organic synthesis, prized for their ability to participate in a variety of powerful bond-forming reactions. These compounds serve as precursors to a multitude of other functional groups and molecular scaffolds. The presence of two halogen atoms provides multiple reaction sites, allowing for sequential and selective functionalization.

One of the most significant applications of dihalogenated dienes is in the synthesis of conjugated dienes, which are themselves important intermediates. For example, elimination reactions of vicinal or allylic dihalides can yield conjugated diene systems. These conjugated dienes are key components in Diels-Alder reactions and other pericyclic reactions, enabling the efficient construction of cyclic and polycyclic systems. google.com

Moreover, dihalogenated dienes are valuable substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. google.com These reactions allow for the formation of carbon-carbon bonds with a high degree of control over stereochemistry and regiochemistry. The ability to selectively react one halogen atom over the other in a dihalogenated system provides a pathway for the stepwise introduction of different substituents, leading to highly functionalized and complex molecules. This versatility makes dihalogenated dienes indispensable tools for the synthesis of natural products, polymers, and advanced materials.

Historical Perspective on the Discovery and Initial Utility of the Compound

The specific historical details of the initial discovery of 1,1-Dichloro-4-methyl-1,4-pentadiene are not extensively documented in readily available literature. However, its emergence and utility are intrinsically linked to the mid-20th-century advancements in the synthesis of chlorinated hydrocarbons and the burgeoning field of insecticides. Research in the 1950s laid the groundwork for the synthesis of precursors to chlorinated dienes. For instance, the condensation reaction of chloral (B1216628) with isobutylene (B52900) to produce trichloro-methyl pentenol isomers was reported in French chemical literature in 1957 and 1954.

These trichlorinated alcohol precursors were key starting materials for the synthesis of dichlorinated dienes. A 1958 publication in Chem. Listy detailed a process for the reductive elimination of an acetoxy derivative of a trichloro-pentenol using zinc powder to yield a diene. This foundational work set the stage for the production of various chlorinated dienes, including this compound.

The primary utility of this compound in its early applications was as a precursor to its more synthetically versatile isomer, 1,1-dichloro-4-methyl-1,3-pentadiene. This conjugated diene is a crucial intermediate in the industrial synthesis of several pyrethroid insecticides, which are valued for their high efficacy and low mammalian toxicity. A patented process describes the isomerization of this compound to the 1,3-diene, highlighting the former's role as a key raw material in this important chemical manufacturing process. Thus, the historical significance of this compound is primarily as a pivotal, albeit non-conjugated, intermediate that, through isomerization, provides access to a valuable building block for the agrochemical industry.

Chemical Compound Information

Compound Name
This compound
1,1-dichloro-4-methyl-1,3-pentadiene
Chloral
Isobutylene
Trichloro-methyl pentenol

Chemical Properties of this compound

PropertyValue
Molecular Formula C6H8Cl2
Molecular Weight 151.03 g/mol
Appearance Colorless liquid
Odor Strong, unpleasant
Boiling Point 55 °C (at 77 Torr)
Density 1.089 ± 0.06 g/cm³ (Predicted)
CAS Number 62434-98-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Cl2 B8743813 1,1-Dichloro-4-methyl-1,4-pentadiene CAS No. 62434-98-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62434-98-4

Molecular Formula

C6H8Cl2

Molecular Weight

151.03 g/mol

IUPAC Name

1,1-dichloro-4-methylpenta-1,4-diene

InChI

InChI=1S/C6H8Cl2/c1-5(2)3-4-6(7)8/h4H,1,3H2,2H3

InChI Key

QVUBZVXSODSSKU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC=C(Cl)Cl

Origin of Product

United States

Strategic Synthetic Methodologies for 1,1 Dichloro 4 Methyl 1,4 Pentadiene

Evolution of Synthetic Pathways and Industrial Preparation

The route to producing 1,1-dichloro-4-methyl-1,4-pentadiene on an industrial scale has evolved from early, less efficient methods to highly optimized processes designed for economic viability and high throughput. This evolution was largely motivated by its importance as a precursor to its conjugated isomer, 1,1-dichloro-4-methyl-1,3-pentadiene, a key building block for pyrethroids like permethrin. bme.hu

Early Reported Syntheses and Associated Challenges

Early synthetic approaches often involved telomerization reactions, where a simple alkene or diene (the taxogen) reacts with a molecule that provides the terminal groups (the telogen). One of the foundational methods for creating polychlorinated alkanes involved the radical addition of carbon tetrachloride to an olefin. In the context of this compound, an analogous early pathway would be the telomerization of isoprene (B109036) with a chlorine source.

However, such early methods were fraught with challenges that limited their industrial applicability. These challenges included:

Lack of Regioselectivity: Radical additions to asymmetric dienes like isoprene often result in a mixture of several isomers, making the isolation of the desired product difficult and costly.

Low Yields: The formation of higher-order telomers and side products was common, leading to low yields of the target C6 compound.

Harsh Reaction Conditions: These reactions often required initiators and conditions that were not always amenable to large-scale, controlled industrial processes.

These difficulties necessitated the development of more refined and reliable synthetic routes.

Development of Economically Viable Large-Scale Production Routes

A significant advancement in the production of this diene came from a multi-step synthesis starting with inexpensive and readily available bulk chemicals: chloral (B1216628) and isobutylene (B52900). bme.hu This pathway proved to be a more economically feasible approach for large-scale manufacturing.

Precursor Chemistry and Transformative Reactions for Diene Formation

The conversion of stable precursors into the final diene product involves critical chemical transformations, including halogenation, dehydrohalogenation, and the reduction of polyhalogenated intermediates.

Halogenation and Dehydrohalogenation Approaches

Starting from the key precursor, 1,1,1-trichloro-2-hydroxy-4-methyl-3-pentene, a crucial step is the conversion of the hydroxyl group into a chlorine atom. This is typically achieved by treating the alcohol with various inorganic acid chlorides. bme.hu However, this halogenation step is complicated by the propensity for molecular rearrangements.

The reaction with reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus oxychloride (POCl₃) leads to a mixture of several polychlorinated compounds due to allylic rearrangements. bme.hu A significant challenge in this step is controlling the reaction to favor the desired kinetic product over thermodynamically more stable, rearranged isomers. For instance, heating the initial product can cause a complete and irreversible allylic rearrangement to a different isomer. bme.hu Subsequent dehydrohalogenation of the appropriate chlorinated intermediate yields the diene.

ReagentProduct(s)Notes
SOCl₂, PCl₃, or POCl₃Mixture of polychloro-4-methyl-pentene isomersReaction is subject to significant 1,3- and 1,5-allylic rearrangements, complicating isolation. bme.hu

Reductions of Polyhalogenated Precursors with Specific Reagents (e.g., Zinc Dust, Borohydrides)

An effective and widely cited method for forming the diene involves the reduction of an acetylated polyhalogenated precursor. This process typically starts with trichloro-methyl pentenol isomers, which are first acetylated with acetic anhydride.

The resulting acetate (B1210297) is then subjected to a reductive elimination reaction. The treatment of this intermediate with zinc dust efficiently removes two chlorine atoms, leading to the formation of the double bond and yielding a crude product mixture containing this compound. This reduction step is a key transformation that directly establishes the diene structure.

Isomerization Strategies for Regioisomeric Control

For its primary industrial application in pyrethroid synthesis, this compound must be converted into its more stable, conjugated isomer, 1,1-dichloro-4-methyl-1,3-pentadiene. bme.hu This isomerization is a critical final step to achieve the necessary regioisomeric control for subsequent reactions.

The non-conjugated 1,4-diene is transformed into the conjugated 1,3-diene through acid catalysis. The reaction is typically carried out by heating the 1,4-diene in the presence of a sulfonic acid catalyst, such as p-toluenesulfonic acid (PTSA) or methanesulfonic acid. This process is highly efficient, often proceeding with high yields. The resulting conjugated diene is then purified by distillation.

Reaction Catalyst Conditions Yield
Isomerization of this compoundp-Toluenesulfonic acid (PTSA)130°C, 2 hours94%

This strategic isomerization ensures that the final intermediate has the correct double bond configuration required for the subsequent cyclopropanation reaction in the synthesis of the pyrethroid acid component. bme.hu

Novel Synthetic Approaches and Catalytic Developments

Recent advancements in organometallic chemistry have opened new avenues for the synthesis of complex molecules, including halo-dienes. Transition metal catalysis, in particular, offers powerful tools for the formation of carbon-carbon bonds under mild conditions.

Transition metal-catalyzed reactions are at the forefront of modern organic synthesis, providing efficient and selective methods for the construction of complex molecular architectures. semanticscholar.org While specific examples detailing the direct synthesis of this compound using transition metal catalysis are not prevalent in the reviewed literature, general principles of transition metal-catalyzed C-C bond formation are highly relevant. nih.gov Catalysts based on palladium, rhodium, and nickel are well-known for their ability to mediate cross-coupling reactions, which could be conceptually applied to the synthesis of diene systems. For example, the coupling of a vinyl halide with an appropriate organometallic reagent containing an alkene moiety could potentially construct the pentadiene backbone. The development of such catalytic systems would offer milder alternatives to traditional methods and could provide better control over regioselectivity and stereoselectivity.

Iron, being an inexpensive and environmentally benign metal, has emerged as a promising catalyst for a variety of organic transformations, including C-C bond formation. elsevierpure.comresearchgate.net Iron-promoted reactions have been successfully employed in the synthesis of substituted 1-halo-1,4-pentadiene derivatives. acs.org One such methodology involves the reaction of 1,3-diarylpropenes with ethynylbenzenes via an sp3 C-H bond activation, promoted by an iron catalyst in the presence of an oxidant. acs.org This approach, while not directly yielding the target molecule, demonstrates the potential of iron catalysis in constructing the halo-pentadiene framework. The direct formation of C-C bonds through iron-catalyzed C-H bond activation is a growing field of research and could offer novel and more sustainable routes to this compound and its derivatives. elsevierpure.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1,1-dichloro-4-methyl-1,3-pentadiene
p-toluenesulfonic acid
methane sulfonic acid
acetoxy sulfonic acid
1,3-diarylpropenes

Reactivity and Mechanistic Investigations of 1,1 Dichloro 4 Methyl 1,4 Pentadiene

Cycloaddition Reactions and Their Synthetic Implications

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. The reactivity of 1,1-Dichloro-4-methyl-1,4-pentadiene in these transformations is dictated by the electronic nature and, crucially, the relative positioning of its two double bonds.

Diels-Alder Reactions: Scope, Regioselectivity, and Stereoselectivity

The Diels-Alder reaction is a cornerstone of organic chemistry, a [4+2] cycloaddition that forms a six-membered ring. A fundamental prerequisite for a molecule to act as the four-pi-electron component (the diene) in this reaction is the presence of a conjugated system, meaning two double bonds separated by a single bond. masterorganicchemistry.com

The structure of this compound, with its double bonds at positions 1 and 4, classifies it as a non-conjugated or isolated diene. The two pi-systems are separated by two single bonds (a methylene (B1212753) group at carbon 3), preventing the necessary orbital overlap for a concerted [4+2] cycloaddition. Consequently, this compound is not expected to function as the diene component in a standard Diels-Alder reaction. masterorganicchemistry.com

While the individual double bonds could potentially act as the two-pi-electron component (the dienophile), their reactivity would be influenced by their substituents. The C4-C5 double bond is an electron-rich, tri-substituted alkene, whereas the C1-C2 double bond is substituted with two electron-withdrawing chlorine atoms, making it electron-poor. In theory, the dichlorinated double bond could react with an electron-rich diene. However, the scope of such reactions is often limited, and the primary structural feature preventing this molecule's participation as a diene is its non-conjugated nature.

When considering unsymmetrical dienes and dienophiles in hypothetical Diels-Alder reactions, regioselectivity becomes a key factor, determining the constitutional isomers formed. nih.govmasterorganicchemistry.com The stereoselectivity, governed by the "endo rule," dictates the orientation of substituents in the product. However, due to its non-conjugated structure, these principles are not applicable to this compound in the context of it serving as the diene. rsc.org

Cyclopropanation Reactions with Diazo Compounds

Cyclopropanation, the formation of a three-membered ring, is a reaction readily undergone by alkenes. wikipedia.orgmasterorganicchemistry.com In the presence of a diazo compound and a suitable catalyst, a carbene or carbenoid species is generated, which then adds across a double bond. Since this compound possesses two distinct double bonds, it can serve as a substrate for cyclopropanation. The reaction can theoretically occur at either the C1=C2 double bond or the C4=C5 double bond, with the selectivity depending on the reaction conditions and the electronic properties of the double bonds.

The choice of catalyst is critical in metal-catalyzed cyclopropanations involving diazo compounds, as it influences both the efficiency and selectivity of the reaction. ethz.chresearchgate.net Transition metals like rhodium and copper are commonly used to facilitate the decomposition of the diazo compound and generate a metal carbene intermediate. wikipedia.orgnih.gov

Rhodium(II) Carboxylates : Complexes such as dirhodium tetraacetate (Rh₂(OAc)₄) are highly effective catalysts for carbene transfer from diazo compounds like ethyl diazoacetate. wikipedia.orgamanote.com These catalysts are known for their high efficiency and can be modified with chiral ligands to induce enantioselectivity. nih.govnih.gov The electrophilic nature of the rhodium-bound carbene generally favors reaction with more electron-rich alkenes. In the case of this compound, this would suggest a preference for cyclopropanation at the more nucleophilic, tri-substituted C4=C5 double bond over the electron-deficient, dichlorinated C1=C2 double bond.

Copper Salts : Copper catalysts, such as copper(I) iodide (CuI) and copper(II) acetate (B1210297) (Cu(OAc)₂), were among the first used for these reactions and remain relevant. ethz.chnih.govnsf.gov They are generally less reactive than their rhodium counterparts but can offer different selectivity profiles. The choice of ligands on the copper center can significantly modulate reactivity and stereoselectivity.

Table 1: Catalyst Systems in Cyclopropanation

Catalyst Type Common Examples Key Characteristics
Rhodium(II) Carboxylates Rh₂(OAc)₄, Rh₂(esp)₂ High efficiency, broad substrate scope, tunable for high enantioselectivity. wikipedia.orgnih.gov

Metal-catalyzed cyclopropanation reactions are typically stereospecific. This means that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. masterorganicchemistry.com The carbene adds to the face of the double bond in a syn fashion, where both new carbon-carbon bonds are formed on the same side. For a substituted alkene, a cis alkene will yield a cis-substituted cyclopropane, and a trans alkene will result in a trans-substituted cyclopropane. masterorganicchemistry.com

In the context of this compound, the C4=C5 double bond is trisubstituted and does not have cis/trans isomers. However, if a chiral catalyst is employed, the carbene can be delivered to one face of the double bond preferentially, leading to the formation of one enantiomer in excess. The development of chiral rhodium and copper catalysts has made enantioselective cyclopropanation a powerful method for synthesizing optically active cyclopropanes. wikipedia.orgnih.gov

Electrophilic and Nucleophilic Addition Reactions

The double bonds in this compound can undergo addition reactions where an electrophile or nucleophile adds across the pi-bond.

Acid Additions and Carbocationic Intermediates

The reaction of an alkene with an acid, such as a hydrogen halide (HX), is a classic example of electrophilic addition. The mechanism involves the protonation of the double bond to form a carbocation intermediate, which is then attacked by the nucleophilic halide ion. libretexts.org Since this compound is a non-conjugated diene, its two double bonds are expected to react independently, similar to simple alkenes. libretexts.orglibretexts.org

The regioselectivity of the addition is governed by Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.orgmasterorganicchemistry.com

Let's consider the addition of one equivalent of HBr to this compound:

Addition to the C4=C5 double bond : Protonation of C5 (which has two hydrogens) would lead to a tertiary carbocation at C4. This is a relatively stable intermediate. Subsequent attack by Br⁻ would yield 4-bromo-1,1-dichloro-4-methyl-1-pentene.

Addition to the C1=C2 double bond : Protonation of C2 (which has one hydrogen) would generate a carbocation at C1. This carbocation would be significantly destabilized by the powerful electron-withdrawing inductive effect of the two adjacent chlorine atoms. Therefore, this pathway is highly unfavorable.

Based on carbocation stability, the electrophilic addition of an acid is overwhelmingly expected to occur at the C4=C5 double bond. The reaction with 1,4-pentadiene, a close structural analog, yields 2,4-dihalopentane upon addition of two equivalents of HX, consistent with Markovnikov addition at each isolated double bond. libretexts.org For this compound, the initial addition product would be the result of a kinetically controlled process favoring the formation of the more stable carbocation.

Table 2: Predicted Products of Electrophilic Addition of HBr

Alkene Substrate Double Bond Carbocation Intermediate Predicted Major Product
This compound C4=C5 Tertiary (at C4) 4-Bromo-1,1-dichloro-4-methyl-1-pentene

Epoxidation Reactions: Conditions and Diastereoselective Control

The epoxidation of this compound presents a complex challenge due to the presence of two distinct double bonds and the electronic influence of the chlorine atoms. The geminal dichloro group significantly deactivates the adjacent C1=C2 double bond, making it less nucleophilic and therefore less reactive towards common electrophilic epoxidizing agents. pearson.comlibretexts.org Consequently, selective epoxidation is anticipated to occur at the more electron-rich C4=C5 double bond.

Standard epoxidation conditions would likely involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction rate is influenced by the nucleophilicity of the alkene, with more electron-rich double bonds reacting faster. libretexts.org In the case of this compound, the C4=C5 double bond, being more substituted and further from the electron-withdrawing dichloro group, would be the preferential site of attack.

Diastereoselective control in the epoxidation of the C4=C5 double bond is not expected to be significant in the absence of a chiral directing group. Since the molecule is achiral and lacks any pre-existing stereocenters, epoxidation with a standard reagent like m-CPBA would likely result in a racemic mixture of epoxides. Achieving diastereoselectivity or enantioselectivity would necessitate the use of asymmetric epoxidation methods, such as the Sharpless-Katsuki epoxidation, although the substrate is not an allylic alcohol for which this method is most effective. inflibnet.ac.in Alternative methods involving chiral catalysts could potentially induce facial selectivity. acs.org

The table below outlines the expected outcomes and conditions for the epoxidation of this compound based on general principles of alkene reactivity.

ReagentTarget Double BondExpected ReactivityDiastereoselective Control
m-CPBAC1=C2LowNot applicable
m-CPBAC4=C5HighLow (racemic mixture)
Ti(O-iPr)₄, (+)-DET, t-BuOOHC4=C5ModeratePotentially high (if substrate were an allylic alcohol)

Note: The data in this table is predictive and based on established reactivity patterns of similar compounds.

Rearrangement Reactions and Associated Mechanisms

Allylic rearrangements are common in compounds possessing a leaving group at an allylic position, leading to a shift of the double bond. wikipedia.orglscollege.ac.in For this compound, allylic rearrangements could potentially be observed during its synthesis or subsequent transformations, particularly under conditions that favor the formation of carbocationic intermediates or involve nucleophilic substitution. pharmaguideline.comyoutube.com

During synthesis, acidic conditions or the presence of Lewis acids could protonate one of the double bonds, leading to a carbocation that could undergo rearrangement before elimination to form the final product. For instance, if a precursor with a leaving group at C3 is used, an SN1-type reaction could lead to an allylic carbocation with charge delocalized between C1 and C3, resulting in a mixture of products.

In transformations of this compound, reactions involving nucleophilic substitution at the C3 position (allylic to the C1=C2 double bond) could proceed via an SN1' or SN2' mechanism, resulting in the formation of a product with a rearranged double bond. wikipedia.org For example, reaction with a nucleophile could lead to attack at C1 with concomitant migration of the double bond to the C2-C3 position. The presence of the geminal dichloro group at C1 would influence the stability of any potential carbocationic intermediates and the regioselectivity of nucleophilic attack.

While ionic mechanisms are common for allylic rearrangements, radical pathways can also be operative, especially under thermal or photochemical conditions, or in the presence of radical initiators. nih.govnih.gov The elucidation of such radical mechanisms often relies on spectroscopic techniques to detect and characterize the transient radical intermediates.

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for the direct detection of radical species. In a potential radical-mediated rearrangement of this compound, EPR could be used to identify the structure of the radical intermediates by analyzing the hyperfine coupling constants. chimia.ch For instance, a radical formed by homolytic cleavage of a C-H bond at C3 would be an allylic radical, and its EPR spectrum would provide information about the distribution of the unpaired electron.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using techniques like Chemically Induced Dynamic Nuclear Polarization (CIDNP), can also provide evidence for radical mechanisms. chimia.ch CIDNP results in non-equilibrium nuclear spin polarizations in the products of radical pair reactions, leading to enhanced absorption or emission lines in the NMR spectrum. Observation of CIDNP effects in the products of a rearrangement reaction of this compound would be strong evidence for a radical pair mechanism.

Mass spectrometry can also be employed to study radical intermediates by trapping them with radical scavengers and analyzing the resulting products. chimia.ch

Polymerization and Oligomerization Behavior in Controlled Environments

The polymerization of this compound can be expected to be complex due to the presence of two non-conjugated double bonds with different reactivities. The C1=C2 double bond is sterically hindered and electronically deactivated by the two chlorine atoms, making it less susceptible to polymerization. In contrast, the C4=C5 double bond is more reactive and would likely be the primary site for polymerization.

Controlled polymerization techniques, such as living polymerization, could potentially be employed to achieve polymers with well-defined molecular weights and low dispersity. researchgate.netmdpi.com This would likely involve the use of specific catalysts that can control the initiation and propagation steps of the polymerization. For conjugated dienes, transition metal catalysts are often used to achieve high stereocontrol (e.g., cis- or trans-1,4 addition). mdpi.comorgoreview.com While this compound is not a conjugated diene, similar catalytic systems might be adapted for its polymerization.

Oligomerization, the formation of short-chain polymers, could also be a significant process, especially under conditions that favor chain transfer or termination. researchgate.net The structure of the resulting oligomers would depend on the polymerization mechanism and the relative reactivity of the two double bonds. It is plausible that under certain conditions, cyclization reactions could compete with linear polymerization, leading to cyclic oligomers.

The table below summarizes the potential polymerization and oligomerization behavior of this compound.

Polymerization TypeInitiator/CatalystExpected Monomer ReactivityPotential Product Structure
Radical PolymerizationAIBN, Benzoyl PeroxidePreferential polymerization of C4=C5 double bondLinear polymer with pendant dichlorovinyl groups
Cationic PolymerizationLewis Acids (e.g., BF₃·OEt₂)Potential for both double bonds to react, rearrangements possibleComplex mixture of linear and branched polymers
Anionic PolymerizationOrganolithium reagentsLikely attack at the more electrophilic C1=C2 double bondPotential for controlled polymerization
Coordination PolymerizationZiegler-Natta or metallocene catalystsSelective polymerization of C4=C5 double bondStereoregular polymers possible

Note: The information presented here is based on the general principles of polymer chemistry and the known reactivity of similar monomers.

Synthetic Utility of 1,1 Dichloro 4 Methyl 1,4 Pentadiene As a Versatile Building Block

Preparation of Pyrethroid Precursors and Insecticidal Analogs

1,1-Dichloro-4-methyl-1,4-pentadiene serves as a crucial starting material in the synthesis of precursors for pyrethroid insecticides. The synthetic pathway does not typically involve the direct use of the 1,4-diene in cyclization reactions, but rather its efficient conversion into a more synthetically useful conjugated isomer. This isomer, 1,1-dichloro-4-methyl-1,3-pentadiene, is a key intermediate in the industrial preparation of several potent insecticidal compounds.

The primary role of this compound is to act as a stable and accessible precursor to the conjugated 1,3-diene. This conjugated diene is then utilized to construct the acid component of pyrethroids, specifically derivatives of 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid. The quality and purity of the 1,3-diene intermediate are critical for the successful industrial synthesis of these pyrethroid insecticides. The transformation from the non-conjugated 1,4-diene to the conjugated 1,3-diene is, therefore, the pivotal first step in the synthetic route that channels this building block into the production of valuable insecticidal analogs.

Applications in the Construction of Diverse Organic Scaffolds

While the most prominent and well-documented application of this compound is in the synthesis of pyrethroid precursors via its conjugated isomer, its chemical structure presents potential for the construction of diverse organic scaffolds. lookchem.com The molecule contains two key reactive sites: the 1,1-dichloroalkene moiety and the isolated terminal double bond. In principle, each of these sites could be manipulated to build various molecular architectures.

The dichlorovinyl group can be a precursor to other functional groups, such as alkynes or carbonyls, through elimination or hydrolysis reactions. The terminal double bond could potentially undergo a variety of classic alkene reactions, including additions, oxidations, or metathesis. However, the major synthetic pathway described in the literature involves the isomerization of the 1,4-diene to the more reactive 1,3-diene. chemicalbook.com This conjugated system is significantly more versatile in cycloaddition reactions, such as the Diels-Alder reaction, which are fundamental for constructing cyclic and heterocyclic scaffolds. Therefore, the utility of this compound as a versatile building block is primarily realized after its initial transformation into its conjugated isomer, which then participates in a wider range of carbon-carbon bond-forming reactions.

Functional Group Transformations for Downstream Synthesis

The most critical functional group transformation of this compound is its acid-catalyzed isomerization to the thermodynamically more stable conjugated diene, 1,1-dichloro-4-methyl-1,3-pentadiene. lookchem.comchemicalbook.com This reaction is a key step for downstream synthesis, particularly for pyrethroid precursors. lookchem.com

The process involves heating the neat this compound in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA). chemicalbook.com The reaction proceeds at elevated temperatures, for example, 130°C, and can achieve high yields. chemicalbook.com One documented procedure reports a 94% yield of the conjugated 1,3-diene after distillation. chemicalbook.com This transformation effectively repositions the double bonds into a conjugated system, which significantly alters the molecule's reactivity and makes it suitable for subsequent reactions like cyclopropanation. lookchem.com Besides isomerization, the compound is noted to be highly reactive and can undergo other transformations such as hydrolysis and oxidation, although these are less synthetically exploited compared to the pivotal isomerization reaction. lookchem.com

Interactive Data Tables

Table 1: Reaction Conditions for Isomerization of this compound

Reactant Catalyst Temperature (°C) Time (h) Product Yield (%) Reference

Table 2: Spectroscopic Data for 1,1-Dichloro-4-methyl-1,3-pentadiene

Nucleus Chemical Shift (δ, ppm) Description Reference
¹H NMR 6.58 d, J = 10.8 Hz, 1H chemicalbook.com
¹H NMR 5.95 dh, J = 10.8, 1.4 Hz, 1H chemicalbook.com
¹H NMR 1.83 s, 3H chemicalbook.com
¹H NMR 1.76 s, 3H chemicalbook.com
¹³C NMR 140.2 C chemicalbook.com
¹³C NMR 125.6 CH chemicalbook.com
¹³C NMR 119.7 C chemicalbook.com
¹³C NMR 119.0 CH chemicalbook.com
¹³C NMR 26.4 CH₃ chemicalbook.com

Advanced Analytical Techniques in Structural and Mechanistic Elucidation Beyond Basic Identification

Spectroscopic Methods for Reaction Pathway and Product Characterization

Spectroscopic techniques are indispensable for probing the molecular structure and dynamics of "1,1-Dichloro-4-methyl-1,4-pentadiene." They provide detailed information on the connectivity of atoms, the electronic environment of nuclei, and the presence of reactive species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of "this compound." Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectra provide detailed information about the molecular framework.

In ¹H NMR, the chemical shift, integration, and multiplicity of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. For "this compound," specific proton signals can be assigned to the vinylic, allylic, and methyl groups. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign these signals and confirm the connectivity within the molecule, especially in complex reaction mixtures where multiple isomers or byproducts may be present. While specific experimental data for this compound is not extensively published, a predicted ¹H NMR spectral data table illustrates the expected signals.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constant (J) in Hz
=CH- (C2) 6.0 - 6.4 Triplet ~7.5
-CH₂- (C3) 2.8 - 3.0 Doublet ~7.5
=CH₂ (C5) 4.8 - 5.0 Singlet (broad) N/A

Note: Data is predicted based on standard chemical shift values and coupling constants for similar structural motifs.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of "this compound" and to deduce its structure by analyzing its fragmentation patterns. nih.gov When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of components within a reaction mixture.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with an intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. The fragmentation pattern provides a fingerprint of the molecule, with key fragments arising from the loss of chlorine atoms, methyl groups, or cleavage of the carbon-carbon bonds. Analysis of reaction mixtures using electrospray ionization (ESI-MS) can help trap and identify charged reaction intermediates, providing direct evidence for proposed reaction mechanisms. nih.gov

Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Predicted Fragment Ion Significance
150/152/154 [C₆H₈Cl₂]⁺ Molecular Ion (M⁺)
115/117 [M - Cl]⁺ Loss of a chlorine atom
80 [M - 2Cl]⁺ Loss of both chlorine atoms
65 [C₅H₅]⁺ Cyclopentadienyl cation (common fragment)

Note: The table shows the predicted major fragments under electron ionization. The m/z values reflect the most abundant isotope for each element.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. unibo.it In reactions involving "this compound," particularly those initiated by light, heat, or radical initiators, transient radical intermediates may be formed.

ESR spectroscopy can provide definitive evidence for the existence of these radicals. rsc.orgeurekaselect.com The analysis of the ESR spectrum, specifically the g-factor and the hyperfine coupling constants, allows for the identification of the specific radical species and provides information about its electronic structure and the distribution of the unpaired electron within the molecule. unibo.itlibretexts.org Although the lifetimes of many radical intermediates are very short, techniques like spin trapping can be used to convert them into more stable radicals that can be more easily studied by ESR. The sensitivity of ESR is exceptionally high, capable of detecting radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org

Chromatographic Techniques for Separation and Purity Assessment of Reaction Mixtures

Chromatography is a fundamental technique for the separation, identification, and purification of components from a mixture. nih.gov For reaction mixtures containing "this compound," chromatographic methods are essential for isolating the desired product from starting materials, byproducts, and catalysts, as well as for assessing its purity.

Given the volatility of the compound, Gas Chromatography (GC) is a highly suitable method for its analysis. A GC instrument separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. researchgate.net A nonpolar or medium-polarity capillary column would likely be used. The retention time is a characteristic property for identification, while the peak area allows for quantification. Coupling GC with a mass spectrometer (GC-MS) provides a powerful combination for both separation and definitive identification of each component in the mixture.

For less volatile derivatives or for preparative scale purification, High-Performance Liquid Chromatography (HPLC) could be employed. scispace.com A normal-phase (e.g., silica (B1680970) gel) or reverse-phase (e.g., C18) column could be used depending on the polarity of the components in the reaction mixture.

Applicable Chromatographic Methods for this compound Analysis

Technique Stationary Phase Example Mobile Phase Example Typical Application
Gas Chromatography (GC) 5% Phenyl Polysiloxane Helium Purity assessment, quantitative analysis of reaction mixtures
High-Performance Liquid Chromatography (HPLC) Silica Gel (Normal Phase) Hexane/Ethyl Acetate (B1210297) gradient Purification of products, analysis of non-volatile derivatives

Table of Mentioned Compounds

Compound Name
This compound
Helium
Hexane
Ethyl Acetate

Computational and Theoretical Studies on 1,1 Dichloro 4 Methyl 1,4 Pentadiene

Electronic Structure Analysis and Reactivity Predictions through Quantum Chemical Calculations

A comprehensive analysis in this area would typically involve the use of quantum chemical calculations to determine the electronic structure of 1,1-dichloro-4-methyl-1,4-pentadiene. This would include the calculation of molecular orbital energies, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the generation of electron density maps. These calculations would provide a foundational understanding of the molecule's inherent reactivity, highlighting potential sites for nucleophilic or electrophilic attack. However, no such specific studies have been published for this compound.

Prediction of Regioselectivity and Stereoselectivity in Mechanistic Studies

For reactions where multiple products are possible, computational chemistry can be a predictive tool for determining the regioselectivity and stereoselectivity. By comparing the energies of different transition states leading to various isomers, researchers can predict the major products of a reaction. This type of mechanistic study is crucial for designing efficient and selective synthetic routes. Unfortunately, no predictive studies concerning the regioselectivity or stereoselectivity of reactions involving this compound have been reported.

Future Perspectives and Emerging Research Avenues

Development of Highly Selective and Sustainable Catalytic Systems

The gem-dichloroalkene moiety is a versatile functional group for various metal-catalyzed cross-coupling reactions. nih.govbeilstein-journals.orgd-nb.info Future research is anticipated to focus on developing highly selective and sustainable catalytic systems for the transformation of 1,1-dichloro-4-methyl-1,4-pentadiene.

One promising area is the use of transition metal catalysts for the selective functionalization of the carbon-chlorine bonds. snnu.edu.cn Nickel-catalyzed cascade reactions, for instance, have been effectively used with gem-dichloroalkenes to synthesize complex organic molecules like quinolines. nih.gov The development of catalysts that can selectively activate one C-Cl bond over the other, or preferentially react with the gem-dichiorovinyl group in the presence of the terminal alkene, would open up new synthetic possibilities. The use of earth-abundant metals like nickel and copper in these catalytic systems aligns with the principles of sustainable chemistry. nih.govacs.org

Furthermore, the diene structure of this compound makes it a potential substrate for various catalytic reactions that are currently applied to other dienes. This includes enantioselective hydroalkoxylation catalyzed by nickel and copper-catalyzed asymmetric carbocyanation, which could lead to the synthesis of chiral molecules with potential applications in pharmaceuticals and agrochemicals. acs.orgacs.org The development of catalytic systems that can control both regioselectivity and stereoselectivity in reactions involving the two double bonds of this compound is a key area for future exploration.

Detailed research findings in related areas suggest that the choice of ligand, metal center, and reaction conditions plays a crucial role in determining the outcome of these catalytic transformations. For instance, in the hydroboration of 1,3-dienes, chiral phosphanamine ligands have been shown to induce high chemo-, regio-, and enantioselectivity. snnu.edu.cn Similar strategies could be employed for the selective functionalization of this compound.

Table 1: Potential Catalytic Transformations for this compound

Reaction TypeCatalyst System (Example)Potential Product Class
Cross-CouplingNickel or Palladium complexesSubstituted dienes, polyenes
Cascade ReactionsIPr-NickelHeterocyclic compounds
Asymmetric HydroalkoxylationNickel with chiral ligandsChiral allylic ethers
Asymmetric CarbocyanationCopper with chiral ligandsChiral nitriles

Exploration of New Applications in Materials Science

The presence of two reactive sites, the gem-dichiorovinyl group and the terminal alkene, makes this compound a promising monomer or building block for new materials. Dienes are widely used in the synthesis of polymers and elastomers, and the incorporation of chlorine atoms can impart unique properties such as flame retardancy and altered chemical resistance. snnu.edu.cn

Future research could explore the polymerization of this compound, either as a homopolymer or as a comonomer with other olefins. The resulting polymers would possess pendant vinyl groups that could be used for subsequent cross-linking or functionalization, leading to the development of novel functional materials. The end-functionalization of polymers with polar functional groups is a key strategy for enhancing their compatibility with inorganic materials in composites. nih.gov The unique structure of this compound could be leveraged for the synthesis of chain-end functionalized polydienes. nih.govresearchgate.netresearchgate.netacs.org

Moreover, the gem-dichiorovinyl group can be a precursor to other functional groups, allowing for the post-polymerization modification of materials. This could lead to the creation of materials with tailored properties for specific applications, such as specialty coatings, adhesives, or membranes. The ability to introduce functional handles into diene rubbers is of significant scientific and economic interest, with potential applications in self-healing and shape-memory materials. rsc.org

Table 2: Potential Material Science Applications of this compound

Application AreaPotential Role of the CompoundDesired Material Property
Specialty PolymersMonomer or comonomerFlame retardancy, chemical resistance
Functional MaterialsBuilding block for cross-linkingTunable mechanical properties
Advanced CompositesPrecursor for functionalized elastomersEnhanced filler-polymer interaction
Smart MaterialsMonomer for self-healing polymersStimuli-responsive behavior

Integration with Green Chemistry Principles and Flow Chemistry Methodologies

Future research on this compound will likely be guided by the principles of green chemistry, aiming to develop more sustainable and environmentally benign synthetic processes. uni-lj.siacs.orgepa.govcompoundchem.com This includes the use of renewable feedstocks, minimizing waste, and employing catalytic rather than stoichiometric reagents. epa.govftloscience.com The development of catalytic systems with high atom economy will be a key focus. acs.org Designing chemical products that degrade into innocuous substances after their intended use is another important aspect, particularly for halogenated compounds. compoundchem.com

Flow chemistry offers a promising platform for the synthesis and transformation of this compound. seqens.com Continuous-flow reactors can offer significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to scale up reactions more efficiently. rsc.orgbeilstein-journals.orgresearchgate.net For reactions involving reactive intermediates or hazardous reagents, flow chemistry can minimize risks by reducing the volume of material being reacted at any given time. seqens.com

The integration of heterogeneous catalysts, such as zeolites, into flow reactors could further enhance the sustainability of processes involving this compound. rsc.orgresearchgate.net Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and operational costs. rsc.org The use of flow chemistry has been shown to improve the efficiency of reactions like the Diels-Alder process, which is relevant to diene chemistry. rsc.orgresearchgate.net Applying these methodologies to the synthesis and functionalization of this compound could lead to safer, more efficient, and scalable manufacturing processes.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for identifying and quantifying 1,1-Dichloro-4-methyl-1,4-pentadiene in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are primary techniques. For chlorinated compounds, GC-MS with electron capture detection (ECD) is highly sensitive due to halogen-specific responses. Calibration curves using certified reference materials (e.g., chlorinated hydrocarbon standards) ensure quantification accuracy. Include internal standards like 1,4-dichlorobenzene to correct for matrix effects . For trace analysis, solvent extraction (hexane:acetone mixtures) followed by concentration under nitrogen is recommended .

Q. How should researchers design initial experiments to assess the stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies using factorial design to test variables such as temperature (4°C to 40°C), pH (3–10), and light exposure. Monitor degradation via UV-Vis spectroscopy or GC-MS at regular intervals. Include control samples with stabilizers (e.g., antioxidants) to identify decomposition pathways. Store samples in amber vials at -20°C for long-term stability, referencing protocols for similar chlorinated alkenes . Document degradation products using fragmentation patterns in mass spectra .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods with HEPA filters and wear nitrile gloves, chemical-resistant aprons, and safety goggles. Avoid prolonged storage due to potential decomposition; store in small aliquots at -4°C (short-term) or -20°C (long-term) . Conduct risk assessments using (M)SDS guidelines, focusing on inhalation and dermal exposure risks. Dispose of waste via licensed hazardous waste facilities, adhering to federal and state regulations .

Advanced Research Questions

Q. What advanced computational methods can predict the reaction pathways of this compound in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction intermediates and transition states. Couple this with COMSOL Multiphysics for fluid dynamics simulations in reactor designs. Validate predictions using in situ Fourier-transform infrared spectroscopy (FTIR) to track bond cleavage/formation. Integrate AI-driven platforms for real-time optimization of reaction parameters, such as solvent polarity and catalyst loading .

Q. How can researchers resolve contradictions in kinetic data obtained from different experimental setups involving this compound?

  • Methodological Answer : Apply error analysis frameworks (e.g., propagation of uncertainty) to identify systemic vs. random errors. Cross-validate results using orthogonal techniques: compare GC-MS data with NMR integration for concentration discrepancies. Use peer review workshops to critique experimental assumptions (e.g., steady-state approximations) and refine protocols . Employ bootstrapping statistics to assess data reproducibility across labs .

Q. What factorial design approaches are optimal for studying the simultaneous effects of temperature, pressure, and solvent polarity on the reactivity of this compound?

  • Methodological Answer : Implement a 2³ full factorial design with center points to model nonlinear interactions. Assign factors as follows:

  • Temperature : 25°C vs. 60°C
  • Pressure : 1 atm vs. 5 atm
  • Solvent : Hexane (nonpolar) vs. acetone (polar).
    Analyze results via ANOVA and response surface methodology (RSM). Use Minitab or JMP software for interaction plots. Replicate trials to account for batch variability .

Data Presentation and Validation

Q. How should researchers structure appendices for raw data in publications involving this compound?

  • Methodological Answer : Segregate raw data (e.g., chromatograms, spectral scans) into appendices with clear labels (date, instrument ID, operator). Include metadata such as column specifications (e.g., DB-5MS for GC) and calibration ranges. Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) data archiving. In the main text, present processed data (e.g., normalized peak areas, kinetic plots) with error bars representing 95% confidence intervals .

Literature and Framework Guidance

Q. What strategies ensure comprehensive literature reviews for this compound?

  • Methodological Answer : Use Boolean search strings in Scopus/Web of Science: (this compound) AND (synthesis OR degradation OR kinetics). Filter by "Methods" and "Validation" sections. Cross-reference patents and conference proceedings via Derwent Innovation. Apply the FINER framework to evaluate gaps: Is the research Feasible, Interesting, Novel, Ethical, and Relevant? .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.